molecular formula C23H19N3O2S B2802655 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 392254-99-8

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No.: B2802655
CAS No.: 392254-99-8
M. Wt: 401.48
InChI Key: PPQNZCXDOCDZSE-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 1-naphthamide moiety at position 2. The 4-methoxy group may enhance solubility, while the naphthamide substituent could influence π-π stacking interactions in biological systems .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-28-17-11-9-16(10-12-17)26-22(20-13-29-14-21(20)25-26)24-23(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQNZCXDOCDZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thieno-Pyrazole Derivatives

The compound’s closest analog is N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide (CAS: 958587-54-7), which replaces the 1-naphthamide group with a thiophene-2-carboxamide substituent . Key differences include:

  • Electron Density : The methoxy group in both compounds contributes electron-donating effects, but the thiophene’s sulfur atom may introduce additional polarizability.

Triazole-Based Analogs

Compounds like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) share the naphthalene moiety but incorporate a triazole ring instead of a thieno-pyrazole core . The triazole’s hydrogen-bonding capacity contrasts with the thieno-pyrazole’s rigid, planar structure, which may affect binding selectivity in biological targets.

Sulfonyl and Dioxo Derivatives

The patent compound 4-METHOXYPHENYL)-2-(METHYLSULFONYL)ETHYL]-4,6-DIOXO-5,6-DIHYDRO-4H-THIENO[3,4-C]PYRROLE-1-YL]ACETAMIDE features a sulfonyl group and a dioxo moiety, altering electronic properties and solubility compared to the target compound’s amide and methoxy groups .

Physicochemical and Computational Comparisons

Molecular Properties

Using density-functional theory (DFT) and Multiwfn wavefunction analysis , key properties can be extrapolated:

Property Target Compound Thiophene Analog Triazole Analog 6m
Molecular Weight (g/mol) ~423 (estimated) 396.42 393.11
LogP 3.8 (predicted) 3.2 2.9
Electrostatic Potential High polarity near naphthamide Moderate polarity (thiophene) Polar triazole and acetamide
H-Bond Acceptors 4 3 5

Electron Density and Reactivity

Multiwfn topology analysis further indicates stronger van der Waals interactions in the target compound due to its extended aromatic system.

Q & A

Q. What are the key challenges in synthesizing N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide, and how can they be methodologically addressed?

Synthesis involves multi-step reactions, including cyclization of the thieno[3,4-c]pyrazole core and coupling with the 1-naphthamide moiety. Key challenges include:

  • Regioselectivity : Ensuring correct substitution patterns during pyrazole ring formation. Use of directing groups (e.g., methoxy) or temperature-controlled conditions can improve selectivity .
  • Purification : Byproducts from incomplete coupling reactions require chromatographic separation (e.g., silica gel column chromatography) or recrystallization in polar solvents (e.g., ethanol/water mixtures) .
  • Yield optimization : Catalytic systems like Pd(PPh₃)₄ for Suzuki-Miyaura coupling or acidic conditions for amide bond formation may enhance efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; naphthamide aromatic protons at δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the thienopyrazole core .
  • IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and pyrazole N-H bends (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀N₃O₂S) and detects fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what software tools are recommended?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) refines bond lengths, angles, and torsion angles. For example:

  • Thienopyrazole ring : Planarity deviations (< 0.05 Å) indicate conjugation with the naphthamide group .
  • Hydrogen bonding : Interactions between the amide N-H and pyrazole N atoms (2.8–3.0 Å) stabilize the crystal lattice .
  • Software : WinGX integrates SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

  • Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at the naphthamide ring or altering the methoxyphenyl group) .
  • Biological assays :
  • In vitro : Kinase inhibition assays (IC₅₀ determination) to assess binding affinity .
  • In silico : Molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 or EGFR .
    • Data analysis : Compare IC₅₀ values and docking scores to identify critical pharmacophores (e.g., methoxy group’s role in hydrophobic interactions) .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Reproducibility checks : Standardize assay conditions (e.g., cell line selection, serum concentration) to minimize variability .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and cytotoxicity) .
  • Mechanistic studies : Use knockout cell lines or competitive binding assays to confirm target specificity .

Methodological Tables

Q. Table 1: Synthesis Optimization Parameters

StepConditionYield ImprovementReference
Pyrazole cyclization80°C, DMF, 12h65% → 78%
Amide couplingEDCl/HOBt, RT, 24h50% → 72%

Q. Table 2: Key Crystallographic Data

ParameterValueSignificance
Bond length (C-N, amide)1.33 ÅResonance stabilization
Dihedral angle (thieno-pyrazole)4.2°Planarity distortion
R-factor (SHELXL refinement)< 0.05High data accuracy

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